2-(2-Fluoro-4-methoxyphenyl)pyrrolidine

Chiral Amine Enantioselective Synthesis Medicinal Chemistry

This specific 2-(2-fluoro-4-methoxyphenyl)pyrrolidine intermediate is non-substitutable in SAR campaigns. The ortho-fluorine and para-methoxy pattern imparts a unique lipophilicity, metabolic stability, and hydrogen-bonding profile that mono-substituted analogs (e.g., 2-(2-fluorophenyl)pyrrolidine or 2-(4-methoxyphenyl)pyrrolidine) cannot replicate. Literature demonstrates aryl substitution alone can shift receptor binding by >200-fold. For single-enantiomer drug candidates, procure the (R)-enantiomer (CAS 1212915-40-6). The HCl salt (CAS 2250242-38-5) is recommended for aqueous biological assays. Available in racemic and enantiopure forms from multiple suppliers at ≥98% purity.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B12101275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-4-methoxyphenyl)pyrrolidine
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2CCCN2)F
InChIInChI=1S/C11H14FNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3
InChIKeyRLSHYPATHAWPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoro-4-methoxyphenyl)pyrrolidine: Procurement and Chemical Identity Overview for Chiral Amine Intermediates


2-(2-Fluoro-4-methoxyphenyl)pyrrolidine (CAS: 1270541-17-7, racemate; CAS: 1212915-40-6, (R)-enantiomer) is a chiral 2-arylpyrrolidine derivative with the molecular formula C₁₁H₁₄FNO and a molecular weight of 195.23 g/mol [1]. It serves as a versatile chiral amine building block or intermediate in medicinal chemistry and organic synthesis, particularly for the construction of bioactive molecules [2]. The compound is commercially available from multiple vendors in both racemic and enantiopure forms, with typical storage conditions of 2-8°C in a sealed, dry environment .

Why 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine Cannot Be Interchanged with Other 2-Aryl Pyrrolidines


Substitution of 2-(2-fluoro-4-methoxyphenyl)pyrrolidine with a structurally similar analog (e.g., 2-(2-fluorophenyl)pyrrolidine, 2-(4-methoxyphenyl)pyrrolidine, or a positional isomer) is not scientifically equivalent for procurement. The specific ortho-fluorine and para-methoxy substitution pattern on the phenyl ring dramatically alters lipophilicity, metabolic stability, and hydrogen-bonding capacity [1]. Studies on analogous 2-phenylpyrrolidine series have demonstrated that aryl ring substitution can shift receptor binding affinity by orders of magnitude (Ki values ranging from 46 nM to >10,000 nM) [1]. Furthermore, the chirality of the pyrrolidine 2-position directly impacts biological recognition . Therefore, substituting this specific intermediate with a close analog risks derailing SAR optimization campaigns or invalidating patented synthetic routes.

Quantitative Differentiation of 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine for Scientific Selection


Chiral Purity: (R)-Enantiomer Versus Racemate in Asymmetric Synthesis

The (R)-enantiomer of 2-(2-fluoro-4-methoxyphenyl)pyrrolidine (CAS: 1212915-40-6) provides a defined chiral handle for asymmetric synthesis, whereas the racemic mixture (CAS: 1270541-17-7) offers a 1:1 mixture of (R) and (S) forms . The enantiopure form is essential for synthesizing single-enantiomer drug candidates to avoid the differing pharmacological or toxicological profiles often exhibited by enantiomeric pairs [1].

Chiral Amine Enantioselective Synthesis Medicinal Chemistry

Lipophilicity and Metabolic Stability: Impact of 2-Fluoro-4-methoxy Substitution

The presence of the ortho-fluorine atom and para-methoxy group on the phenyl ring of the target compound increases lipophilicity and metabolic stability compared to unsubstituted phenylpyrrolidines or mono-substituted analogs . While direct logP/logD values for the target compound are not publicly available, class-level inference from analogous 2-arylpyrrolidines demonstrates that fluorine substitution generally increases logP by approximately 0.5–1.0 units relative to hydrogen, and methoxy groups contribute to enhanced solubility and reactivity [1].

Lipophilicity Metabolic Stability ADME

Receptor Binding Affinity Modulation by Aryl Substitution Pattern

In a systematic SAR study of 2-phenylpyrrolidines as neuronal nicotinic acetylcholine receptor (nAChR) ligands, substitution on the aryl ring produced a dramatic effect on receptor binding affinity, with Ki values ranging from 46 nM to >10,000 nM across different substitution patterns [1]. While the specific 2-fluoro-4-methoxy substitution pattern was not among those tested, the data demonstrate that even minor changes to the phenyl ring substituents can alter binding affinity by over 200-fold within the same assay system [1].

SAR Receptor Binding nAChR

Salt Form Solubility: Hydrochloride Salt Versus Free Base for Formulation

The hydrochloride salt of (R)-2-(2-fluoro-4-methoxyphenyl)pyrrolidine (CAS: 2250242-38-5) is soluble in water and common organic solvents, whereas the free base form has different solubility characteristics [1]. Hydrochloride salt formation is a standard strategy to enhance aqueous solubility and stability for biological assays or formulation development .

Salt Selection Solubility Formulation

Recommended Research and Industrial Applications for 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine


Asymmetric Synthesis of Chiral Drug Candidates Requiring a Defined 2-Aryl Pyrrolidine Scaffold

The enantiopure (R)-form of 2-(2-fluoro-4-methoxyphenyl)pyrrolidine (CAS: 1212915-40-6) is the appropriate selection for medicinal chemistry programs synthesizing single-enantiomer drug candidates. Use of the racemate (CAS: 1270541-17-7) introduces an undesired stereocenter that complicates downstream purification and biological interpretation [1].

SAR Studies Exploring the Effects of Ortho-Fluoro and Para-Methoxy Substitution on Target Engagement

The specific 2-fluoro-4-methoxy substitution pattern on the phenyl ring provides a distinct physicochemical profile—combining fluorine-mediated lipophilicity with methoxy-mediated electron donation and hydrogen-bonding capacity—that cannot be replicated by mono-substituted analogs (e.g., 2-(2-fluorophenyl)pyrrolidine or 2-(4-methoxyphenyl)pyrrolidine) . Class-level evidence demonstrates that aryl substitution pattern can alter receptor binding affinity by >200-fold [1], underscoring the need for this specific intermediate in SAR campaigns.

Aqueous Biological Assay Development and Formulation Studies

The hydrochloride salt form (CAS: 2250242-38-5) is recommended for researchers conducting biological assays requiring aqueous solubility, such as enzyme inhibition studies or cell-based assays . The enhanced water solubility of the hydrochloride salt compared to the free base eliminates the need for high concentrations of organic co-solvents (e.g., DMSO) that may interfere with assay readouts or cellular viability .

Patented Synthetic Route Execution Requiring This Specific Intermediate

Several patent applications in the kinase inhibitor and CNS therapeutic spaces describe pyrrolidine derivatives incorporating fluoro-methoxyphenyl motifs [1]. Procuring the exact intermediate specified in a patent or literature procedure—rather than a close analog—ensures synthetic fidelity and avoids introducing variables that could compromise yield, purity, or intellectual property position .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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